molecular formula C10H16ClN3O2 B12992928 ((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride

((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride

Cat. No.: B12992928
M. Wt: 245.70 g/mol
InChI Key: FEMCPFPRDOBSMG-WLYNEOFISA-N
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Description

((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride is a synthetic organic compound It features a tetrahydrofuran ring substituted with a cyclopropyl-1,2,4-oxadiazole moiety and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be synthesized via cyclization of suitable nitrile and amidoxime precursors.

    Attachment of the Methanamine Group:

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    ((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine: The base form without the hydrochloride salt.

    Other Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring with different substituents.

    Tetrahydrofuran Derivatives: Compounds with the tetrahydrofuran ring and various functional groups.

Uniqueness

((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine hydrochloride is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H15N3O2.ClH/c11-5-7-3-4-8(14-7)10-12-9(13-15-10)6-1-2-6;/h6-8H,1-5,11H2;1H/t7-,8+;/m1./s1

InChI Key

FEMCPFPRDOBSMG-WLYNEOFISA-N

Isomeric SMILES

C1C[C@H](O[C@H]1CN)C2=NC(=NO2)C3CC3.Cl

Canonical SMILES

C1CC1C2=NOC(=N2)C3CCC(O3)CN.Cl

Origin of Product

United States

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